molecular formula C16H26N4O3 B3027679 tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate CAS No. 1353989-74-8

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B3027679
CAS No.: 1353989-74-8
M. Wt: 322.40
InChI Key: IFQIGVMEEOMYHG-UHFFFAOYSA-N
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Description

The compound tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate (referred to hereafter as Compound A) is a carbamate-protected amine featuring a piperidine ring substituted with a 6-methoxy-pyrimidin-4-yl group. Its structure comprises:

  • A tert-butyl carbamate group attached to a methylene chain.
  • A piperidine ring with a pyrimidine substituent at the 1-position.
  • A methoxy group at the 6-position of the pyrimidine ring.

This scaffold is common in medicinal chemistry, serving as an intermediate for drug candidates targeting enzymes or receptors, particularly kinases, due to the pyrimidine moiety’s role in hydrogen bonding .

Properties

IUPAC Name

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-7-5-6-8-20(12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQIGVMEEOMYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118669
Record name Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-74-8
Record name Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(6-methoxy-4-pyrimidinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine derivative and the methoxypyrimidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of protecting groups, such as the tert-butyl group, to prevent unwanted side reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine/Pyridine Ring

The substituent at the 6-position of the pyrimidine ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Compound A 6-OCH3 C16H26N4O3* ~322.4 Intermediate for kinase inhibitors
tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate 6-OCH2CH3 C17H28N4O3 336.43 Enhanced lipophilicity vs. methoxy
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-Cl, 5-pivalamido (pyridine core) C16H24ClN3O3 341.83 Potential protease inhibitors
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 5,6-(OCH3)2 (pyridine core) C13H20N2O4 268.31 Improved solubility vs. pyrimidines

*Calculated based on structural similarity to .

Key Observations :

  • Ethoxy vs. Methoxy : The ethoxy analog (CAS 1353989-78-2) has higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Dimethoxy Pyridine : The 5,6-dimethoxy pyridine (CAS 1142192-08-2) lacks the piperidine ring but demonstrates how methoxy groups enhance solubility in polar solvents .

Modifications to the Piperidine Ring

The piperidine ring’s substitution pattern affects conformational flexibility and target engagement:

Compound Name Piperidine Modification Key Functional Groups Applications Source
Compound A None Unmodified piperidine Versatile intermediate
tert-Butyl (1-acetylpiperidin-4-yl)carbamate 1-Acetyl, 4-carbamate Acetylated amine Protease inhibitor precursors
tert-Butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Cyclohexyl linkage Chloro, nitro groups Anticancer agent intermediates

Key Observations :

  • Cyclohexyl Linkages (e.g., in ) introduce rigidity, which may enhance selectivity for planar binding pockets in kinases or proteases .

Functional Group Additions and Their Impact

Additional functional groups modulate reactivity and bioactivity:

Compound Name (Example) Functional Groups Observed Impact Source
Compound A Methoxy, carbamate Balanced solubility and stability
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Chloro, iodo, methoxy Halogen atoms enable cross-coupling reactions
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Fluoro, hydroxy Increased hydrogen bonding capacity

Key Observations :

  • Halogens (Cl, I) facilitate further derivatization via Suzuki or Sonogashira couplings, as seen in .
  • Fluoro and Hydroxy Groups () enhance intermolecular interactions but may introduce metabolic liabilities .

Challenges :

  • Steric Hindrance : Bulky groups (e.g., pivalamido in ) may slow reaction rates .
  • Purification : Boc-protected intermediates often require column chromatography .

Biological Activity

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, with the CAS number 1353980-25-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H26N4O3
  • Molar Mass : 322.4 g/mol
  • Storage Conditions : Store at room temperature in a sealed and dry environment .

The compound is primarily recognized for its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogens and initiating inflammatory processes. Research indicates that this compound acts as an antagonist to these receptors, which may provide therapeutic benefits in conditions characterized by excessive inflammation or autoimmune responses .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties:

  • It exhibits strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at concentrations as low as 0.78 to 3.125 µg/mL. This efficacy is comparable to that of last-resort antibiotics such as vancomycin and linezolid .
  • The compound shows no activity against Gram-negative bacteria, which may limit its application in treating infections caused by these pathogens.

Cytotoxicity and Safety Profile

In vitro studies have demonstrated that this compound has a selective toxicity profile:

  • The compound exhibited minimal cytotoxic effects on mammalian cell lines (e.g., lung MCR-5 and skin BJ fibroblast cells), indicating a favorable safety margin for potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various strains of bacteria. Results showed potent bactericidal activity against both susceptible and resistant strains, suggesting its potential as a new antimicrobial agent.
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory responses via TLR inhibition. Results indicated a reduction in pro-inflammatory cytokine production in treated macrophages, supporting its use in conditions like systemic lupus erythematosus .

Data Table: Summary of Biological Activities

Activity Type Description Effective Concentration
AntibacterialEffective against MRSA, VREfm0.78 - 3.125 µg/mL
CytotoxicityMinimal effects on mammalian cell lines>100 µg/mL
TLR InhibitionReduces pro-inflammatory cytokine productionNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate
Reactant of Route 2
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tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

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